2-Chloro-8-phenylquinoline
Description
Properties
Molecular Formula |
C15H10ClN |
|---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
2-chloro-8-phenylquinoline |
InChI |
InChI=1S/C15H10ClN/c16-14-10-9-12-7-4-8-13(15(12)17-14)11-5-2-1-3-6-11/h1-10H |
InChI Key |
WEOYNISVQLWPOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2N=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Activation
The palladium-catalyzed C8-selective arylation of quinoline N-oxides represents a cornerstone methodology for introducing aryl groups at the 8-position. The N-oxide moiety directs electrophilic palladium species to the electron-deficient C8 position via coordination, enabling cross-coupling with aryl iodides. Silver phosphate (Ag₃PO₄) acts as a halide scavenger, facilitating the formation of active Pd(0) intermediates, while acetic acid and water stabilize the catalytic cycle.
Standard Reaction Conditions
A representative procedure involves:
-
Substrate : Quinoline N-oxide (1 equiv.)
-
Catalyst : Palladium acetate (5 mol%)
-
Additives : Silver phosphate (0.5 equiv.), acetic acid (30 equiv.), water (40 equiv.)
-
Arylating Agent : Iodoarene (3 equiv.)
-
Temperature : 120°C (thermal) or 180°C (microwave)
Under microwave conditions, the reaction achieves 87% yield for 8-phenylquinoline N-oxide, demonstrating enhanced efficiency compared to thermal methods (Table 1).
Table 1: Comparative Yields for C8-Arylation Methods
| Condition | Temperature | Time | Yield (%) |
|---|---|---|---|
| Thermal | 120°C | 12 h | 73 |
| Microwave | 180°C | 50 min | 87 |
Gram-Scale Synthesis and Practical Considerations
Scalability is confirmed through reactions using 14 mmol of quinoline N-oxide, yielding 2.03 g of product with consistent efficiency. The use of microwave irradiation reduces side reactions, making this method industrially viable.
Chlorination Strategies Using Phosphoryl Chloride (POCl₃)
Regioselective Chlorination at C2
Chlorination of quinoline N-oxides at the 2-position is achieved via refluxing with POCl₃ in chloroform. The reaction proceeds through a concerted mechanism involving oxyphosphorane adduct formation, favoring C2 substitution due to steric and electronic factors. For example, 2-chloro-7-acetamido-8-benzyloxyquinoline is synthesized in 62% yield under these conditions.
Table 2: Chlorination Efficiency with POCl₃
| Substrate | POCl₃ (equiv.) | Solvent | Yield (%) |
|---|---|---|---|
| Quinoline N-oxide | 3 | CHCl₃ | 62 |
| 8-Benzyloxyquinoline N-oxide | 3 | CHCl₃ | 71 |
Limitations and Competing Pathways
Alternative chlorinating agents like SO₂Cl₂ result in substrate decomposition, underscoring POCl₃’s superiority. The presence of electron-withdrawing groups (e.g., acetamido) enhances regioselectivity by polarizing the quinoline ring.
Integrated Sequential Synthesis: Arylation Followed by Chlorination
Stepwise Protocol
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-8-phenylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Tetrahydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : 2-Chloro-8-phenylquinoline exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For instance, its minimum inhibitory concentration (MIC) against E. coli is reported to be 32 µg/mL, while it shows antifungal activity against Candida albicans with an MIC of 16 µg/mL .
Antimalarial and Anticancer Properties : This compound has been investigated for its antimalarial and anticancer potential. It acts by inhibiting specific enzymes involved in cell proliferation and DNA replication, thereby leading to cancer cell death. The mechanism involves the inhibition of bacterial DNA gyrase, which disrupts DNA replication processes .
Synthetic Chemistry
This compound serves as a versatile building block in synthetic chemistry. It can be transformed into various derivatives through substitution reactions, oxidation, and reduction processes. For example, it can undergo borylation to yield borylated products that can be further transformed into other functionalities .
| Reaction Type | Products Formed | Key Reagents Used |
|---|---|---|
| Substitution | Substituted quinolines | Amines, thiols |
| Oxidation | Quinoline N-oxides | Hydrogen peroxide |
| Reduction | Dihydroquinolines | Lithium aluminum hydride |
Industrial Applications
In addition to its medicinal applications, this compound is utilized in the production of dyes and pigments due to its stable chemical structure. Its derivatives are also explored for use in organic electronic devices due to their electronic properties .
Case Studies
- Antimicrobial Efficacy : A study conducted on quinoline derivatives demonstrated that modifications at specific positions could enhance antimicrobial efficacy. The study revealed that halogen substitutions significantly increased antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Research highlighted the compound's potential as an anticancer agent by demonstrating its ability to inhibit specific pathways involved in cancer cell proliferation. The study utilized various cancer cell lines to evaluate the compound's effectiveness .
- Synthetic Transformations : A recent publication detailed a method for the directed ortho-borylation of 8-arylquinolines using iridium catalysts, showcasing how this compound could be transformed into more complex structures with high selectivity .
Mechanism of Action
The mechanism of action of 2-Chloro-8-phenylquinoline involves its interaction with various molecular targets:
DNA Gyrase Inhibition: The compound can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and bacterial cell death.
Enzyme Inhibition: It inhibits specific enzymes involved in cell proliferation, making it effective against cancer cells.
Pathways Involved: The compound affects pathways related to cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-Chloro-8-phenylquinoline with structurally related quinoline derivatives, focusing on substituent effects, synthesis methods, and physicochemical properties.
Table 1: Structural and Substituent Comparison
Substituent Effects on Reactivity and Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The 2-chloro substituent in this compound is electron-withdrawing, polarizing the quinoline ring and enhancing electrophilic substitution reactivity. This contrasts with 2-Chloro-8-methoxyquinoline, where the methoxy group (electron-donating) at position 8 increases solubility and alters coordination behavior . Fluorine substituents (e.g., in 4-Chloro-8-fluoro-2-phenylquinoline) introduce strong electronegativity, improving metabolic stability in pharmaceutical contexts .
- This contrasts with smaller substituents like methyl or methoxy in analogous compounds .
Table 2: Physicochemical Properties (Selected Compounds)
*Inferred data based on analogs.
Research Implications and Gaps
While this compound itself is sparsely documented, its structural analogs highlight critical trends:
Functional Group Synergy : Combining chloro and phenyl groups may optimize stability and steric effects for metal-organic frameworks (MOFs) or kinase inhibitors.
Synthetic Challenges: Bulky substituents at position 8 may complicate traditional quinoline synthesis routes, necessitating innovative methodologies.
Further studies should prioritize experimental characterization (e.g., XRD for structural confirmation, as in –4) and comparative bioactivity assays.
Biological Activity
2-Chloro-8-phenylquinoline is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a chlorine atom at the 2-position and a phenyl group at the 8-position, which significantly enhances its chemical reactivity and biological activity. The structural formula can be represented as follows:
The biological activity of this compound primarily stems from its ability to interact with various molecular targets:
- DNA Gyrase Inhibition : It inhibits bacterial DNA gyrase, disrupting DNA replication and leading to bacterial cell death.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell proliferation, making it a candidate for anticancer therapies.
- Pathway Interference : It affects pathways related to cell cycle regulation and apoptosis, demonstrating potential as an anticancer agent .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Research indicates its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The following table summarizes its antibacterial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone (mm) |
|---|---|---|
| Bacillus subtilis | 50 µg/mL | 12.5 |
| Staphylococcus aureus | 40 µg/mL | 14.0 |
| Escherichia coli | 60 µg/mL | 11.0 |
| Pseudomonas aeruginosa | 30 µg/mL | 10.5 |
The compound demonstrated significant activity against Pseudomonas aeruginosa with an inhibition zone comparable to standard antibiotics like ciprofloxacin .
Antimalarial Activity
In addition to its antibacterial properties, this compound has been investigated for antimalarial effects. Studies have shown that it can inhibit Plasmodium falciparum growth in vitro, suggesting its potential as a lead compound in malaria treatment.
Anticancer Potential
The anticancer efficacy of this compound has been explored through various studies. It has been reported to induce apoptosis in cancer cell lines by inhibiting key signaling pathways associated with tumor growth. For instance, it has shown activity against breast cancer cells with IC50 values indicating significant cytotoxicity .
Case Studies
- Antiviral Activity : A study evaluated the antiviral potential of quinoline derivatives against SARS-CoV-2, revealing that compounds based on the quinoline scaffold exhibited promising inhibitory effects with EC50 values ranging from 0.2 to 9.4 µM . While specific data for this compound was not detailed, the structural similarities suggest potential efficacy.
- Antileishmanial Activity : Research documented the effectiveness of various quinoline derivatives as antileishmanial agents. The findings indicated that modifications at the C-2 position could enhance biological activity against Leishmania species, positioning this compound as a candidate for further exploration in this area .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other quinoline derivatives:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2-Chloroquinoline | Lacks phenyl group | Moderate antibacterial activity |
| 8-Phenylquinoline | Contains phenyl at position 8 | Enhanced anticancer properties |
| Fluoroquinolines | Fluorine instead of chlorine | Broader spectrum of biological activity |
This comparison highlights how the presence of the phenyl group and chlorine atom contributes to enhanced reactivity and biological effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Chloro-8-phenylquinoline, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves halogenation or Friedel-Crafts alkylation of quinoline precursors. For example, 2-chloro-8-methylquinoline derivatives are synthesized via condensation of substituted anilines with β-ketoesters, followed by cyclization and chlorination . Systematic optimization should include:
- Parameter Screening : Vary temperature (e.g., 60–120°C), solvent polarity (methanol, DMF), and stoichiometric ratios of reactants (1:1 to 1:2).
- Catalyst Selection : Test Lewis acids (e.g., AlCl₃) or transition-metal catalysts for regioselective chlorination.
- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity through melting point analysis (e.g., mp 62–64°C for analogous chlorinated quinolines) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer :
- Primary Techniques :
- ¹H/¹³C NMR : Assign aromatic proton signals (δ 7.2–8.5 ppm) and carbon environments (e.g., C-Cl at ~140 ppm).
- X-ray Diffraction : Resolve molecular conformation (e.g., planarity of the quinoline ring system, dihedral angles with substituents) .
- Conflict Resolution : Cross-validate using complementary methods (e.g., FT-IR for functional groups, mass spectrometry for molecular ion peaks). For crystallographic ambiguities (e.g., twinning), employ SHELXL refinement with twin-law corrections .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electron density at the C2 position (chlorine substitution site).
- Transition-State Analysis : Use Gaussian or ORCA to model activation energies for potential SNAr (nucleophilic aromatic substitution) pathways.
- Validation : Compare predicted regioselectivity with experimental outcomes (e.g., substitution at C2 vs. C4 in analogous quinolines) .
Q. What strategies are recommended for analyzing crystallographic data of this compound derivatives when twinning or disorder phenomena occur?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios for twinned crystals .
- Refinement in SHELXL :
- Apply the
TWINandBASFcommands to model twin domains (e.g., 0.86:0.14 domain ratio in N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline) . - Use
PARTinstructions to resolve disordered atoms (e.g., chlorine or phenyl group disorder). - Validation : Check R-factor convergence (<0.05) and validate with Hirshfeld surface analysis .
Q. How can researchers address contradictions between theoretical predictions and experimental reactivity data for this compound?
- Methodological Answer :
- Hypothesis Testing : Re-examine solvent effects (e.g., polar aprotic vs. protic solvents) or steric hindrance from the phenyl group.
- In Situ Spectroscopy : Use UV-vis or Raman spectroscopy to detect intermediate species during reactions.
- Case Study : Compare computational predictions of Cl⁻ leaving-group stability with experimental kinetic data from SNAr reactions .
Reproducibility and Data Reporting
Q. What experimental details are critical for ensuring reproducibility in this compound synthesis?
- Methodological Answer :
- Document : Precise stoichiometry, solvent purity, and purification methods (e.g., recrystallization in methanol vs. column chromatography).
- Crystallography : Report unit cell parameters (e.g., a=8.42 Å, b=10.15 Å for 8-Chloro-2-methylquinoline) and CIF files for structural validation .
- Ethics : Adhere to Beilstein Journal guidelines for compound characterization (e.g., ≥95% purity by HPLC) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting biological activity data for this compound analogs?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies, noting differences in assay conditions (e.g., cell lines, incubation times).
- Structural Modifications : Test if substituent position (e.g., 8-phenyl vs. 8-methyl) alters bioactivity. For example, 2-Chloro-3-aminoquinoline derivatives show variable antimalarial efficacy depending on the amine group .
- Statistical Tools : Apply ANOVA or t-tests to assess significance of observed variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
